molecular formula C8H8ClNO2 B13684876 N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride CAS No. 76272-16-7

N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride

Cat. No.: B13684876
CAS No.: 76272-16-7
M. Wt: 185.61 g/mol
InChI Key: DEXRYCNUFWKXHS-UHFFFAOYSA-N
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Description

N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzene, characterized by the presence of a hydroxy group, a methoxy group, and a carboximidoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride typically involves the reaction of 3-methoxybenzaldehyde oxime with chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, under controlled temperature conditions to ensure the stability of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding N-hydroxy-3-methoxybenzene-1-carboximidoyl derivatives.

    Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a carbonyl group, or reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in polar solvents like ethanol or acetonitrile, often at room temperature or slightly elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions include various substituted N-hydroxy-3-methoxybenzene-1-carboximidoyl derivatives, which can be further utilized in different chemical syntheses and applications.

Scientific Research Applications

N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. For instance, its hydroxy group can form hydrogen bonds with target proteins, affecting their structure and function. Additionally, the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-6-methyluracil-5-carboximidoyl chloride
  • N-Hydroxy-1H-benzimidazole-2-carboximidoyl chloride
  • 4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride

Uniqueness

N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride is unique due to the presence of both hydroxy and methoxy groups on the benzene ring, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-hydroxy-3-methoxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-7-4-2-3-6(5-7)8(9)10-11/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXRYCNUFWKXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393093
Record name N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76272-16-7
Record name N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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